N-(3-hydroxyphenyl)benzenesulfonamide
Overview
Description
“N-(3-hydroxyphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 59149-19-812. It has a molecular weight of 249.2912. The compound is typically stored at room temperature and is available in powder form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(3-hydroxyphenyl)benzenesulfonamide”. However, there are studies on the synthesis of similar benzenesulfonamide derivatives3.Molecular Structure Analysis
The molecular formula of “N-(3-hydroxyphenyl)benzenesulfonamide” is C12H11NO3S12. The InChI Code is 1S/C12H11NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-9,13-14H1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-(3-hydroxyphenyl)benzenesulfonamide”. More research may be needed in this area.Physical And Chemical Properties Analysis
“N-(3-hydroxyphenyl)benzenesulfonamide” is a powder that is stored at room temperature1. It has a melting point of 129-132°C1. The compound has a density of 1.408g/cm34.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Organic Chemistry .
Summary of the Application
N-(3-hydroxyphenyl)benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . This is achieved through the inhibition of carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
Methods of Application or Experimental Procedures
The study involved the synthesis of new aryl thiazolone–benzenesulfonamide derivatives and evaluating their inhibitory effect on CA IX . The designed derivatives were evaluated for their anti-proliferative activity against two breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A) .
Results or Outcomes
Several compounds showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . One of the compounds was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Application in Complex Formation with Rhodium(III) Ion
Specific Scientific Field
This application falls under the field of Inorganic Chemistry .
Summary of the Application
N-(3-hydroxyphenyl)benzenesulfonamide has been studied for its ability to form complexes with Rhodium(III) ion . This is of interest because the results of recent studies indicate an increased interest in the application of potential platinum-group metal ion complexes as alternative, promising candidates for anticancer and antimicrobial drugs .
Methods of Application or Experimental Procedures
The study involved the synthesis of new sulfonamides with hydroxyphenyl moiety and investigating their ability to form complexes with Rh(III) . The synthesized sulfonamides were then characterized and their physicochemical properties were studied .
Results or Outcomes
The study found that the new sulfonamides with hydroxyphenyl moiety were able to form complexes with Rh(III) ion . This opens up potential new avenues for the development of anticancer and antimicrobial drugs .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning"12. Hazard statements include H302, H315, H319, and H3351. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P5011.
Future Directions
There is ongoing research into the synthesis and potential applications of benzenesulfonamide derivatives35. These compounds have been studied for their potential as inhibitors of certain enzymes, which could have implications in various fields, including medicine3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
N-(3-hydroxyphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-9,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQZPAGBJKFTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207882 | |
Record name | N-(3-Hydroxyphenyl)benzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)benzenesulfonamide | |
CAS RN |
59149-19-8 | |
Record name | N-(3-Hydroxyphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59149-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Hydroxyphenyl)benzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059149198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59149-19-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Hydroxyphenyl)benzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-hydroxyphenyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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